molecular formula C10H12O2 B1258889 (2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol

(2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol

Cat. No.: B1258889
M. Wt: 164.2 g/mol
InChI Key: DHTGPMXCRKCPTP-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol is a trans-1,2,3,4-tetrahydronaphthalene-2,3-diol. It is an enantiomer of a (2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol.

Scientific Research Applications

Synthesis and Derivatives

  • The compound serves as a precursor in the synthesis of various bioactive molecules, including 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, highlighting its versatility in organic synthesis. The method involves multiple steps, starting from naphthalene-2,3-diol, showcasing the compound's potential in creating complex molecular structures (Göksu et al., 2003).

Chiral Applications

  • Enantiopure vic-amino alcohols and vic-diamines have been synthesized from a derivative of (2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol. This application underscores the compound's importance in the production of enantiomerically pure substances, which are crucial in the pharmaceutical industry for creating drugs with specific biological activities (Orsini et al., 2001).

Material Science

  • In material science, the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, closely related to this compound, has been studied. These molecules form chiral structures such as close-packed herringbone and porous pinwheel nanoarchitectures, indicating potential applications in nanotechnology and surface chemistry (Silly et al., 2017).

Lewis Acid Complexation

  • A new chiral diol derived from tetralone, which includes the this compound structure, has been utilized for the complexation of Lewis acids. This application demonstrates the compound's utility in catalysis and organic synthesis, particularly in reactions facilitated by Lewis acid catalysts (Coogan et al., 2003).

Asymmetric Reactions

  • The compound has also been used as a chiral auxiliary in asymmetric Reformatsky reactions. This highlights its role in stereoselective synthesis, which is essential for creating compounds with specific three-dimensional configurations, a key factor in drug efficacy and safety (Orsini et al., 2005).

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

(2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2/t9-,10-/m0/s1

InChI Key

DHTGPMXCRKCPTP-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H]([C@H](CC2=CC=CC=C21)O)O

SMILES

C1C(C(CC2=CC=CC=C21)O)O

Canonical SMILES

C1C(C(CC2=CC=CC=C21)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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